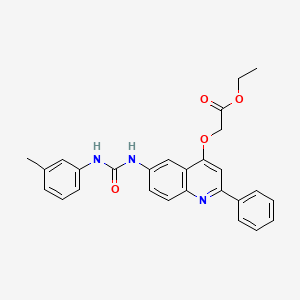

Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate

Description

Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate is a quinoline-based small molecule featuring a ureido-linked m-tolyl group at position 6, a phenyl substituent at position 2, and an ethyl acetate moiety at position 4 via an ether linkage. The m-tolyl ureido group and quinoline core are critical for target engagement, particularly in kinase inhibition (e.g., EGFR), as seen in related compounds .

Properties

IUPAC Name |

ethyl 2-[6-[(3-methylphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4/c1-3-33-26(31)17-34-25-16-24(19-9-5-4-6-10-19)30-23-13-12-21(15-22(23)25)29-27(32)28-20-11-7-8-18(2)14-20/h4-16H,3,17H2,1-2H3,(H2,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPKTZVWQJTSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C20H19N3O3

Molecular Weight: 353.38 g/mol

Structural Features: The compound features a quinoline core substituted with a phenyl group and a ureido moiety, which is significant for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various molecular targets. Research indicates that derivatives of quinoline compounds can inhibit key enzymes and receptors involved in cancer progression, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition is crucial for anti-cancer therapies as it affects angiogenesis—the formation of new blood vessels that tumors require for growth.

Antiproliferative Effects

Studies have demonstrated that quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a recent study reported that compounds similar to this compound showed IC50 values in the nanomolar range against VEGFR-2, indicating potent inhibitory effects on cancer cell proliferation .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | VEGFR-2 |

| Reference Drug (Sorafenib) | 36 | VEGFR-2 |

Apoptotic Induction

In addition to inhibiting cell proliferation, these compounds have been shown to induce apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins. This dual action makes them promising candidates for further development as chemotherapeutic agents.

Case Studies

-

Study on Quinoline Derivatives:

A study synthesized a series of quinoline derivatives and evaluated their biological activities. The results indicated that modifications at the 6-position of the quinolone ring significantly affected their potency against VEGFR-2. The introduction of specific substituents enhanced binding affinity, which was confirmed through molecular docking studies . -

In Vivo Studies:

In vivo studies have shown that similar quinoline-based compounds can effectively reduce tumor size in animal models by inhibiting angiogenesis and promoting apoptosis in tumor cells. These findings support the potential translational application of this compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally similar derivatives, focusing on substituent effects, physicochemical properties, and biological activity. Key analogs are summarized below:

Table 1: Comparative Analysis of Ethyl 2-((2-phenyl-6-(3-(m-tolyl)ureido)quinolin-4-yl)oxy)acetate and Analogs

*Estimated from analogs (e.g., ).

Structural and Physicochemical Differences

- Core Modifications: The target compound’s quinoline core is shared with Ethyl 2-[4-(6-Me-4-PhQ)... (), but the latter lacks the ureido group, resulting in reduced hydrogen-bonding capacity (PSA = 48.4 vs. ~69.7 in ureido-containing analogs) . Substitution at position 6 distinguishes activity: m-tolyl ureido (target) vs. benzylcarbamido (L487-0419, ) or thiourea (compounds 6a/7b, ). Ureido groups enhance hydrogen-bond donor capacity (critical for EGFR binding) compared to carbamido or thiourea .

logP and Solubility :

- The target’s logP (~5.6) is lower than Ethyl 2-[4-(6-Me-4-PhQ)... (logP = 6.1, ), likely due to the polar ureido group improving aqueous solubility. However, it remains highly lipophilic, suggesting moderate membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.